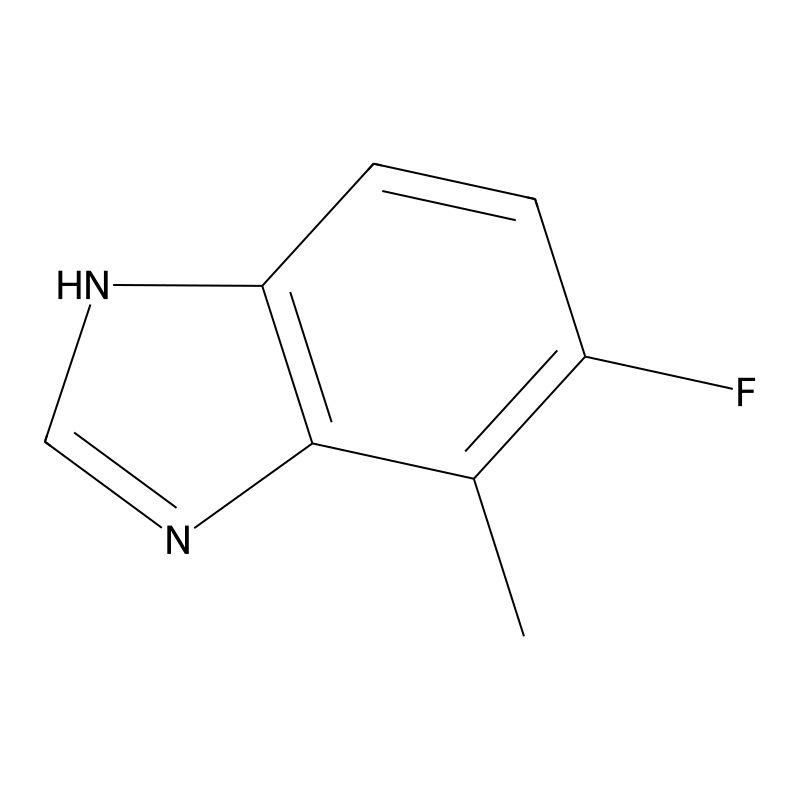

5-Fluoro-4-methylbenzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Field: Agriculture

- Application: Benzimidazole fungicides are highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s .

- Method: They are used in agriculture to prevent and control various plant diseases caused by fungi .

- Results: They have shown outstanding antibacterial properties .

- Field: Medicine

- Application: Benzimidazoles and their derivatives play a significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs .

- Method: The organic synthesis of benzimidazoles and derivatives is used to obtain active pharmacological compounds .

- Results: They have shown significant therapeutic effects .

Fungicides

Therapeutic Agents

- Field: Biochemistry

- Application: Benzimidazole derivatives are used to design and synthesize novel bioactive compounds that are urease inhibitors .

- Method: The derivatives are synthesized in a multistep process. The urease inhibitory effect of the derivatives is determined using a urease inhibition kit .

- Results: Compared to thiourea and hydroxyurea as standards, all synthesized derivatives had stronger urease inhibition activity .

- Field: Pharmacology

- Application: Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .

- Method: Researchers have synthesized plenty of benzimidazole derivatives, amidst a large share of these compounds exerted excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

- Results: Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .

Urease Inhibitors

Chemotherapeutic Agents

- Field: Virology

- Application: Benzimidazole derivatives have been synthesized as reverse transcriptase inhibitors (RTIs) against HIV-1 replication .

- Method: The derivatives are synthesized and tested for their antiviral activity against laboratory-adapted strains HIV-1 IIIB and HIV-1 Ada5, and primary isolates of HIV-1 UG07O and HIV-1 VB59 strains .

- Results: Some compounds showed notable antiviral activity .

- Field: Material Science

- Application: Fluoroalkyl-derivatized imidazolium-based ionic liquids are becoming increasingly important in the material science area . They are also useful in biphasic reaction catalysis, conductive membranes, dye-sensitized solar cells, atom transfer radical polymerization, and as water purification agents . Furthermore, 2-trifluoromethyl-4,5-dicyanoimidazole lithium salt (LiTDI) shows promising results in rechargeable lithium battery technology .

- Method: The derivatives are synthesized and used in various applications in material science and battery technology .

- Results: They have shown promising results in these fields .

Anti-HIV Agents

Material Science and Battery Technology

5-Fluoro-4-methylbenzimidazole is a chemical compound with the molecular formula C8H7FN2. It features a benzimidazole core, which is a fused bicyclic structure containing both benzene and imidazole rings. The presence of a fluorine atom at the 5-position and a methyl group at the 4-position contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry. This compound is recognized for its role in the synthesis of pharmaceutical agents due to its diverse biological activities.

- Nucleophilic Substitution: The fluorine atom can be substituted with various nucleophiles, enhancing the compound's reactivity.

- Acid-Catalyzed Reactions: Similar to other benzimidazole derivatives, it can participate in acid-catalyzed reactions, forming intermediate arylamides that subsequently dehydrate to yield more complex structures .

- Formation of Salts: The nitrogen atoms in the benzimidazole ring can form salts with acids, facilitating further chemical transformations .

These reactions are critical for modifying the compound to enhance its biological activity or to create new derivatives.

5-Fluoro-4-methylbenzimidazole exhibits a range of biological activities, making it a subject of interest in pharmacology:

- Antimicrobial Properties: It has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Activity: Research suggests that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms .

- Antiviral and Antiparasitic Effects: The compound has been investigated for its ability to combat viral infections and parasitic diseases, showcasing its broad-spectrum pharmacological potential .

These activities are attributed to the compound's ability to interact with biological targets, influencing cellular pathways.

The synthesis of 5-Fluoro-4-methylbenzimidazole can be achieved through several methods:

- Condensation Reactions: A common method involves the condensation of o-phenylenediamine with appropriate carboxylic acids under acidic conditions. This method is efficient for producing various benzimidazole derivatives .

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, making this method advantageous for synthesizing 5-Fluoro-4-methylbenzimidazole .

- Metal-Free Routes: Recent advancements include metal-free synthesis using electrostatically charged microdroplets, which significantly accelerate the reaction process compared to traditional methods .

These synthetic approaches allow for the efficient production of 5-Fluoro-4-methylbenzimidazole and its derivatives.

5-Fluoro-4-methylbenzimidazole has several notable applications:

- Pharmaceutical Development: Its derivatives are explored for their potential as therapeutic agents in treating infections, cancers, and inflammatory diseases.

- Agricultural Chemicals: Some benzimidazole derivatives are utilized as fungicides and herbicides due to their biological activity against pests .

- Chemical Intermediates: The compound serves as an important intermediate in organic synthesis, facilitating the production of more complex molecules.

These applications highlight the versatility and significance of 5-Fluoro-4-methylbenzimidazole in various industries.

Studies on 5-Fluoro-4-methylbenzimidazole have revealed its interactions with various biological targets:

- Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its mechanism of action and efficacy as a drug candidate.

- Enzyme Inhibition Studies: Research has demonstrated that it may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects .

Understanding these interactions is crucial for optimizing its use in drug development.

Several compounds share structural similarities with 5-Fluoro-4-methylbenzimidazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-fluoro-1-methylbenzimidazole | Fluorine at position 5; amino group at position 2 | Exhibits strong antimicrobial properties |

| 4-Methylbenzimidazole | Methyl group at position 4; no fluorine | Lacks fluorine but retains similar activity |

| 6-Fluorobenzimidazole | Fluorine at position 6 | Different positioning affects biological activity |

| Benzimidazole | No substituents on the benzene ring | Serves as a parent structure for modifications |

These compounds illustrate the structural diversity within the benzimidazole class while highlighting how substitutions can influence their biological activities and applications.

5-Fluoro-4-methylbenzimidazole represents a significant compound in the benzimidazole family, featuring both fluorine substitution at the 5-position and a methyl group at the 4-position . This specific substitution pattern imparts unique chemical and biological properties that make it valuable for pharmaceutical applications and synthetic chemistry. The synthesis of this compound requires careful consideration of regioselectivity and reaction conditions to achieve the desired substitution pattern while maintaining high yields and purity.

Synthetic Methodologies

Classical Synthetic Routes

Condensation Reactions

The Phillips-Ladenburg condensation reaction remains the most fundamental approach for synthesizing benzimidazole derivatives, including 5-fluoro-4-methylbenzimidazole [2] [3]. This classical method involves the condensation of appropriately substituted o-phenylenediamine derivatives with carboxylic acids or their derivatives under acidic conditions.

For 5-fluoro-4-methylbenzimidazole synthesis, the reaction typically employs 4-fluoro-5-methyl-1,2-phenylenediamine as the starting material [4]. The condensation proceeds through nucleophilic attack of the amino groups on the electrophilic carbonyl carbon, followed by cyclization and dehydration to form the benzimidazole ring [2]. The reaction conditions typically require heating at elevated temperatures (250-300°C) in the presence of concentrated hydrochloric acid or polyphosphoric acid [3].

The mechanism involves initial formation of an amide intermediate through nucleophilic substitution, followed by intramolecular cyclization where the second amino group attacks the carbonyl carbon [2]. Water elimination occurs to complete the ring closure, yielding the desired benzimidazole product. Yields for this classical approach range from 70-92%, depending on the specific substitution pattern and reaction conditions [3].

Recent modifications of this classical approach have incorporated milder reaction conditions. Alam and colleagues demonstrated that using polyphosphoric acid in dimethylbenzene at reflux for six hours achieved 51% yield for related benzimidazole derivatives [3]. This represents a significant improvement over traditional harsh conditions while maintaining acceptable synthetic efficiency.

The Weidenhagen reaction provides an alternative condensation approach, involving the reaction of o-phenylenediamine derivatives with aldehydes or ketones in the presence of oxidizing agents [3]. For fluorinated benzimidazole synthesis, this method offers advantages in terms of substrate availability and reaction selectivity. The process typically employs copper acetate or similar bivalent copper salts as oxidizing agents in aqueous or alcoholic media [3].

Cyclization Methods

Direct cyclization approaches have proven particularly effective for synthesizing fluorinated benzimidazole derivatives [5] [6]. The oxidative cyclization methodology developed by Arnold and colleagues provides an efficient route to benzimidazole libraries with controlled C4-C7 substitution patterns [6]. This approach utilizes an amidine formation followed by oxidative cyclization sequence, enabling access to diverse fluorinated benzimidazole structures.

The cyclization process involves initial formation of an amidine intermediate through condensation of anilines with appropriate nitriles or imidates [6]. Subsequent oxidative cyclization using phenyliodine diacetate (PIDA) or copper-mediated oxidation systems generates the benzimidazole ring system. This methodology has been successfully applied to produce both N-H and N-alkyl benzimidazoles with yields ranging from 65-90% [6].

Metal-catalyzed cyclization represents another important approach for fluorinated benzimidazole synthesis. Iron-sulfur catalyzed systems have shown particular promise, with Nguyen and colleagues demonstrating efficient cyclization of substituted o-nitroanilines with 4-picoline derivatives at 150°C under solvent-free conditions [2]. The iron-sulfur catalyst system promotes both reduction of the nitro group and subsequent cyclization, achieving yields of 83-91% for various substituted benzimidazoles [2].

Thermally-induced cyclization methods have also been developed for specific fluorinated benzimidazole syntheses. The thermolysis of 2-azidoquinoxaline 1-oxide provides access to 2-cyano-1-hydroxybenzimidazole derivatives through ring contraction [3]. While this approach requires elevated temperatures, it offers unique regioselectivity advantages for certain substitution patterns.

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized benzimidazole preparation by dramatically reducing reaction times while maintaining or improving yields [7] [8] [9]. For 5-fluoro-4-methylbenzimidazole synthesis, microwave irradiation enables complete reactions in minutes rather than hours, with reaction times typically reduced by factors of 10-1000 compared to conventional heating [7].

The methodology developed by Chimirri and colleagues demonstrates the effectiveness of microwave assistance for benzimidazole synthesis [8]. Their protocol achieves complete conversion of o-phenylenediamine and aldehyde substrates within 7 minutes using 1 mol% erbium triflate catalyst under microwave irradiation [7]. The reaction proceeds through the same mechanistic pathway as conventional heating but benefits from rapid, uniform heating and enhanced mass transfer.

Optimization studies have identified key parameters for successful microwave-assisted synthesis [7]. Temperature control proves critical, with optimal conditions typically involving 132°C reaction temperature under 10 bar pressure. Solvent selection significantly impacts reaction efficiency, with polar aprotic solvents like dimethylformamide and N-methylpyrrolidone providing superior results compared to traditional alcoholic media.

The scalability of microwave-assisted synthesis has been demonstrated through large-scale preparations. A 20 mmol scale reaction of N-phenyl-o-phenylenediamine with benzaldehyde achieved 93% yield in 25 minutes, demonstrating the practical utility of this approach for preparative synthesis [7]. The improved reaction control and reduced energy consumption make microwave assistance particularly attractive for industrial applications.

Solvent-free microwave protocols represent a particularly green approach to benzimidazole synthesis [8]. These methods eliminate the need for organic solvents while maintaining high reaction efficiency. The direct contact between reactants in the absence of solvent promotes rapid reaction kinetics and simplifies product isolation procedures.

Green Chemistry Methodologies

Green chemistry principles have been increasingly applied to benzimidazole synthesis, with particular emphasis on reducing environmental impact while maintaining synthetic efficiency [10] [11] [12]. The development of environmentally benign synthetic routes for 5-fluoro-4-methylbenzimidazole aligns with current sustainability initiatives in pharmaceutical manufacturing.

Zinc triflate catalysis represents a significant advancement in green benzimidazole synthesis [10] [11]. This methodology employs catalytic amounts of zinc triflate (typically 10 mol%) to promote condensation between o-phenylenediamine and aldehydes in ethanol at reflux temperature. The catalyst system demonstrates excellent functional group tolerance and achieves yields of 85-95% across diverse substrate ranges [11]. The non-toxic nature of the zinc catalyst and the recyclability of the catalytic system make this approach particularly attractive for industrial applications.

Polyethylene glycol (PEG) solvent systems have emerged as another green alternative for benzimidazole synthesis [10] [11]. PEG serves as both solvent and phase-transfer catalyst, enabling efficient condensation reactions at moderate temperatures (50-80°C). The methodology developed by Kidwai and colleagues utilizes ceric ammonium nitrate (CAN) as a mild oxidizing catalyst in PEG media, achieving yields of 75-90% for various benzimidazole derivatives [10]. The recovery and reuse of PEG solvent further enhances the environmental credentials of this approach.

Water-based synthesis protocols represent the ultimate goal in green benzimidazole chemistry [11] [13]. Recent developments have demonstrated successful benzimidazole formation in aqueous media using copper-based catalysts. The methodology employs copper(II)-alginate hydrogel beads as recyclable catalysts for condensation reactions at room temperature [13]. This approach eliminates the need for organic solvents while achieving competitive yields and excellent catalyst recyclability.

Catalyst-free methodologies have been developed to further reduce environmental impact [10] [11]. These protocols rely on thermal activation or acid-base catalysis using readily available, non-toxic reagents. Ammonium chloride has proven particularly effective as a catalyst for benzimidazole synthesis, promoting condensation reactions at 80-90°C with yields of 80-94% [11]. The low cost and environmental compatibility of ammonium chloride make this approach highly attractive for large-scale synthesis.

One-Pot Synthesis Strategies

One-pot synthesis strategies have gained significant attention for their efficiency and atom economy in benzimidazole preparation [14] [15] [16] [17]. These approaches minimize synthetic steps, reduce waste generation, and simplify purification procedures, making them particularly valuable for industrial applications.

The iron-catalyzed three-component synthesis developed by recent researchers provides an efficient route to benzimidazole derivatives [15]. This methodology employs Fe(III) porphyrin complexes to catalyze the condensation of benzo-1,2-quinone, aldehydes, and ammonium acetate as nitrogen source. The reaction proceeds through domino C-N bond formation and cyclization reactions to selectively produce benzimidazole products in yields of 65-95% [15].

Electrospray synthesis represents a revolutionary one-pot approach for benzimidazole formation [18]. This metal-free methodology utilizes charged microdroplets generated by nano-electrospray ionization to accelerate condensation reactions by orders of magnitude compared to bulk synthesis. The reactions occur under ambient conditions in charged microdroplets during their brief flight time, enabling rapid product formation without external heating or harsh reaction conditions [18].

The mechanism of electrospray synthesis involves extraordinary acidity at the droplet surface, which allows carboxylic acids to function as C-centered electrophiles [18]. The limited solvation at the droplet interface accelerates bimolecular reactions, while thermal elimination of water completes the cyclization process. This approach has been successfully scaled up to produce hundreds of milligrams of product using electrosonic spray ionization (ESSI) systems [18].

Copper-catalyzed one-pot coupling strategies provide another efficient route to 1,2-disubstituted benzimidazoles [16]. These methodologies employ low-cost copper salts and weak bases like K3PO4 to promote coupling reactions under mild conditions. The reactions typically achieve moderate to excellent yields (60-85%) and demonstrate broad substrate scope [16].

Photocatalyst-free visible light synthesis represents an emerging one-pot approach for N-substituted 2-aminobenzimidazoles [19]. This methodology proceeds through N-substitution of o-phenylenediamines, thiourea formation, and visible light-mediated cyclodesulfurization in a single pot. The process achieves yields up to 92% across 69 examples and demonstrates excellent scalability for gram-scale synthesis [19].

Purification and Isolation Techniques

Column Chromatography Methods

Column chromatography remains the most versatile and widely employed purification technique for benzimidazole derivatives, including 5-fluoro-4-methylbenzimidazole [20] [21] [22]. The method provides excellent separation efficiency and can accommodate a wide range of polarities and molecular weights typically encountered in benzimidazole synthesis.

Silica gel represents the standard stationary phase for benzimidazole purification, with particle sizes ranging from 60-120 mesh providing optimal separation efficiency [22]. The selection of mobile phase systems proves critical for successful purification. Dichloromethane/methanol gradients represent the most commonly employed solvent system, with typical gradients ranging from 100:1 to 20:1 ratios [21]. This system provides excellent resolution for benzimidazole derivatives while maintaining reasonable retention times.

Alternative solvent systems have been developed for specific purification challenges. Hexane/ethyl acetate gradients prove particularly effective for less polar benzimidazole derivatives, providing improved baseline separation [22]. Chloroform/methanol systems offer enhanced resolution for highly polar compounds or those containing multiple nitrogen atoms. The selection of optimal solvent systems requires consideration of compound polarity, potential hydrogen bonding interactions, and desired separation selectivity.

Preparative-scale column chromatography enables purification of gram quantities of benzimidazole products [20]. Automated flash chromatography systems, such as Biotage instruments, provide excellent reproducibility and efficiency for larger scale purifications. These systems typically employ gradient elution with UV detection to optimize separation conditions and ensure complete recovery of desired products.

The recovery efficiency of column chromatography for benzimidazole derivatives typically ranges from 75-95%, depending on compound polarity and chromatographic conditions [21]. Losses generally occur through irreversible adsorption to silica gel or incomplete elution. Pre-treatment of silica gel with triethylamine can reduce such losses for basic benzimidazole compounds.

Crystallization and Recrystallization

Crystallization techniques provide both purification and isolation of benzimidazole derivatives in crystalline form suitable for characterization and storage [23] [24] [25]. The selection of appropriate solvents and crystallization conditions significantly impacts crystal quality, purity, and recovery yields.

Methanol represents the most widely used solvent for benzimidazole crystallization due to its excellent solvation properties and moderate volatility [23]. Solubility studies demonstrate that benzimidazole exhibits temperature-dependent solubility in methanol, enabling effective recrystallization through controlled cooling. The solubility increases significantly with temperature, from approximately 1 g/10 mL at 35°C to 4 g/10 mL at 58°C [23].

Ethanol and mixed ethanol-water systems provide alternative crystallization media for specific applications [24]. These solvents often produce different crystal morphologies and may offer improved selectivity for removing specific impurities. Acetone and other ketone solvents generally show limited utility for benzimidazole crystallization due to low solubility [23].

The crystallization process typically involves dissolution of crude product in hot solvent followed by controlled cooling to promote crystal formation [23] [24]. Slow evaporation techniques provide superior crystal quality compared to rapid cooling methods. Typical crystallization times range from several hours to days, depending on solution concentration and cooling rate.

Seeding techniques can improve crystallization efficiency and reproducibility [25]. The addition of small amounts of pure crystal seeds promotes nucleation and often results in more uniform crystal size distribution. This approach proves particularly valuable for industrial scale crystallization where consistent crystal properties are essential.

Advanced Purification Techniques

High-performance liquid chromatography (HPLC) provides the highest purity levels for benzimidazole derivatives, particularly for analytical applications or high-value pharmaceutical intermediates [26] [27]. Preparative HPLC systems enable purification of complex mixtures that cannot be resolved by conventional chromatographic methods.

C18 reversed-phase columns represent the most commonly employed stationary phase for benzimidazole HPLC purification [26]. Acetonitrile-water gradient systems with ammonium acetate buffer provide excellent separation efficiency and peak resolution. Typical gradient conditions involve 15-75% acetonitrile over 10-20 minute run times, enabling baseline separation of closely related isomers.

Solid-phase extraction (SPE) techniques offer rapid purification for specific applications, particularly sample cleanup and matrix removal [27]. Strong cation exchange (SCX) cartridges prove particularly effective for benzimidazole purification due to the basic nature of the benzimidazole nitrogen atoms. The methodology involves sample loading under acidic conditions, washing to remove neutral and acidic impurities, followed by basic elution to recover purified benzimidazole products.

Supercritical fluid chromatography (SFC) represents an emerging technique for benzimidazole purification, offering advantages in terms of speed and environmental impact. CO2-based mobile phases with alcohol modifiers provide excellent separation efficiency while eliminating the need for traditional organic solvents.

Scale-up Considerations and Industrial Synthesis

Reactor Design and Heat Transfer

Industrial synthesis of 5-fluoro-4-methylbenzimidazole requires careful consideration of reactor design to ensure efficient heat and mass transfer [28] [29]. Continuous flow reactors have emerged as the preferred technology for large-scale benzimidazole production due to their superior heat transfer characteristics and process control capabilities [28].

The exothermic nature of benzimidazole formation reactions necessitates precise temperature control to prevent thermal runaway and ensure product quality [29]. Continuous flow systems provide excellent heat transfer coefficients through high surface area-to-volume ratios and uniform temperature distribution. Heat exchanger design must accommodate both heating for reaction initiation and cooling for temperature control during the exothermic cyclization step.

Mixing requirements prove critical for successful scale-up of benzimidazole synthesis [28]. The heterogeneous nature of many benzimidazole-forming reactions requires intensive mixing to ensure adequate mass transfer between phases. Mechanical agitation systems with optimized impeller design provide superior mixing compared to magnetic stirring systems used at laboratory scale.

Residence time distribution becomes increasingly important at industrial scale [29]. Plug flow reactors provide optimal residence time control, ensuring that all material experiences identical reaction conditions. This uniformity proves essential for maintaining consistent product quality and minimizing byproduct formation.

Process Optimization and Control

Automated process control systems enable real-time monitoring and adjustment of reaction conditions [28]. Temperature, pressure, pH, and flow rate sensors provide continuous feedback for process optimization. Advanced control algorithms can automatically adjust reaction parameters to maintain optimal conditions despite feed composition variations or equipment fluctuations.

In-line analytical techniques have revolutionized industrial benzimidazole synthesis monitoring [29]. Near-infrared (NIR) spectroscopy enables real-time monitoring of reaction progress without sample removal. High-performance liquid chromatography (HPLC) systems with automated sampling provide quantitative analysis of product formation and impurity levels.

Statistical process control methods ensure consistent product quality across production campaigns [28]. Control charts for key quality parameters enable early detection of process deviations and preventive maintenance scheduling. Design of experiments (DoE) approaches optimize reaction conditions and identify critical process parameters.

Solvent Recovery and Waste Management

Solvent recovery systems represent a major economic and environmental consideration for industrial benzimidazole synthesis [28]. Distillation columns designed for specific solvent systems enable high-efficiency recovery and reuse. Multi-effect distillation systems minimize energy consumption while achieving excellent recovery rates.

Waste stream treatment requires specialized systems to handle residual acids, bases, and organic compounds [28]. Neutralization systems ensure compliance with environmental discharge limits. Activated carbon adsorption and biological treatment systems provide additional polishing for aqueous waste streams.

Crystallization mother liquors represent a significant waste stream that requires special handling [30]. Concentration and recovery operations can significantly reduce waste volumes while recovering valuable product. Incineration with energy recovery provides final disposal for non-recoverable organic waste streams.

Quality Assurance and Regulatory Compliance

Current Good Manufacturing Practice (cGMP) requirements govern pharmaceutical-grade benzimidazole production [31]. Documentation systems must track raw materials, process parameters, and product quality throughout the manufacturing process. Electronic batch records provide real-time documentation and reduce transcription errors.

Analytical method validation ensures reliable quality control testing [30]. International Conference on Harmonisation (ICH) guidelines provide frameworks for method development and validation. Stability testing programs confirm product shelf life and storage requirements under various environmental conditions.

Supply chain management becomes increasingly complex for specialized fluorinated starting materials [28]. Qualification of multiple suppliers ensures continuity of supply while maintaining quality standards. Raw material testing and certificate of analysis review prevent quality issues from propagating through the manufacturing process.

The industrial synthesis of 5-fluoro-4-methylbenzimidazole requires integration of multiple technical disciplines including chemical engineering, analytical chemistry, and regulatory affairs [28] [29]. Successful scale-up depends on thorough understanding of reaction mechanisms, careful equipment design, and robust process control systems. The unique challenges associated with fluorinated compounds, including specialized handling requirements and analytical methods, must be addressed throughout the development and manufacturing process.

Investment in appropriate technology and infrastructure proves essential for successful commercial production [30]. The higher value of fluorinated pharmaceutical intermediates justifies the additional complexity and cost associated with specialized manufacturing capabilities. Strategic partnerships with specialized chemical manufacturers can provide access to required expertise and infrastructure for companies lacking internal capabilities.